molecular formula C9H8BrNO4 B13603178 1-(5-Bromo-4-hydroxy-3-methoxyphenyl)-2-nitroethene CAS No. 54291-89-3

1-(5-Bromo-4-hydroxy-3-methoxyphenyl)-2-nitroethene

Cat. No.: B13603178
CAS No.: 54291-89-3
M. Wt: 274.07 g/mol
InChI Key: VJLCVLQWILPELK-NSCUHMNNSA-N
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Description

2-Bromo-6-methoxy-4-(2-nitroethenyl)phenol is an organic compound with the molecular formula C9H8BrNO4. This compound is characterized by the presence of a bromine atom, a methoxy group, and a nitroethenyl group attached to a phenol ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-methoxy-4-(2-nitroethenyl)phenol typically involves multi-step organic reactions. One common method is the nitration of 2-bromo-6-methoxyphenol followed by the introduction of the nitroethenyl group through a condensation reaction. The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-bromo-6-methoxy-4-(2-nitroethenyl)phenol.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxy-4-(2-nitroethenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2-Bromo-6-methoxy-4-(2-nitroethenyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-6-methoxy-4-(2-nitroethenyl)phenol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom and methoxy group can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methoxy-6-nitrophenol
  • 2-Bromo-6-methoxynaphthalene
  • 2-Bromo-4-nitrophenol

Uniqueness

2-Bromo-6-methoxy-4-(2-nitroethenyl)phenol is unique due to the presence of the nitroethenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

54291-89-3

Molecular Formula

C9H8BrNO4

Molecular Weight

274.07 g/mol

IUPAC Name

2-bromo-6-methoxy-4-[(E)-2-nitroethenyl]phenol

InChI

InChI=1S/C9H8BrNO4/c1-15-8-5-6(2-3-11(13)14)4-7(10)9(8)12/h2-5,12H,1H3/b3-2+

InChI Key

VJLCVLQWILPELK-NSCUHMNNSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/[N+](=O)[O-])Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=C[N+](=O)[O-])Br)O

Origin of Product

United States

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